molecular formula C18H15ClN4O3 B11116478 2-(4-Chlorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide

2-(4-Chlorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide

Cat. No.: B11116478
M. Wt: 370.8 g/mol
InChI Key: ILAXKOREEPLHQY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, an indole moiety, and a hydrazinecarbonyl linkage, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Hydrazinecarbonyl Linkage Formation: The hydrazinecarbonyl linkage is formed by reacting hydrazine with a carbonyl compound, followed by condensation with the indole derivative.

    Final Coupling: The final step involves coupling the chlorophenyl group with the indole-hydrazine intermediate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxindole Derivatives: Formed through oxidation.

    Amines and Alcohols: Formed through reduction.

    Substituted Aromatic Compounds: Formed through nucleophilic substitution.

Scientific Research Applications

2-(4-Chlorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological pathways.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-N-({N’-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)acetamide: shares structural similarities with other indole derivatives and hydrazinecarbonyl compounds.

Uniqueness

    Unique Structural Features: The combination of the chlorophenyl group, indole moiety, and hydrazinecarbonyl linkage makes this compound unique in its chemical reactivity and potential biological activities.

    Distinct Biological Activities: Compared to similar compounds, it may exhibit distinct biological activities due to its specific molecular interactions.

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-2-oxoethyl]acetamide

InChI

InChI=1S/C18H15ClN4O3/c19-12-7-5-11(6-8-12)9-15(24)20-10-16(25)22-23-17-13-3-1-2-4-14(13)21-18(17)26/h1-8,21,26H,9-10H2,(H,20,24)

InChI Key

ILAXKOREEPLHQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=O)CNC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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